

Spectroscopic Profile of Cistanoside F: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Cistanoside F**, a phenylethanoid glycoside with potential therapeutic applications. The information presented herein is intended to support research and development efforts by providing detailed data and methodologies for the characterization of this natural compound.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for **Cistanoside F**, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and elemental composition of a compound. For **Cistanoside F**, high-resolution mass spectrometry provides precise mass measurements.

| lon | Observed m/z | Molecular Formula |
|--------------------|--------------|------------------------|
| [M-H] ⁻ | 487.1452 | C21H27O13 ⁻ |
| Molecular Weight | 488.4 g/mol | C21H28O13 |



Table 1: Mass Spectrometry Data for **Cistanoside F**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of organic compounds. The ¹H and ¹³C NMR data provide information about the chemical environment of each hydrogen and carbon atom in the **Cistanoside F** molecule.

¹H NMR (Proton NMR) Data



| H-2 6.77 d 8.1 H-5 6.67 d 8.1 H-6 6.55 s H-α 2.78 t 7.0 H-β 3.99 m Caffeoyl moiety H-2' 7.04 d 2.0 H-5' 6.77 d 8.1 H-6' 6.92 dd 8.1, 2.0 H-α' 7.58 d 15.9 H-β' 6.27 d 15.9 Glucose moiety H-1" 4.38 d 7.8 | |
|---|--|
| H-5 6.67 d 8.1 H-6 6.55 s H-α 2.78 t 7.0 H-β 3.99 m Caffeoyl moiety H-2' 7.04 d 2.0 H-5' 6.77 d 8.1 H-6' 6.92 dd 8.1, 2.0 H-α' 7.58 d 15.9 H-β' 6.27 d 15.9 Glucose moiety | |
| H-6 6.55 s H-α 2.78 t 7.0 H-β 3.99 m Caffeoyl moiety H-2' 7.04 d 2.0 H-5' 6.77 d 8.1 H-6' 6.92 dd 8.1, 2.0 H-α' 7.58 d 15.9 H-β' 6.27 d 15.9 Glucose moiety | |
| H-α 2.78 t 7.0 H-β 3.99 m Caffeoyl moiety H-2' 7.04 d 2.0 H-5' 6.77 d 8.1 H-6' 6.92 dd 8.1, 2.0 H-α' 7.58 d 15.9 H-β' 6.27 d 15.9 Glucose moiety | |
| H-β 3.99 m Caffeoyl moiety H-2' 7.04 d 2.0 H-5' 6.77 d 8.1 H-6' 6.92 dd 8.1, 2.0 H-α' 7.58 d 15.9 H-β' 6.27 d 15.9 Glucose moiety | |
| Caffeoyl moiety H-2' 7.04 d 2.0 H-5' 6.77 d 8.1 H-6' 6.92 dd 8.1, 2.0 H-α' 7.58 d 15.9 H-β' 6.27 d 15.9 Glucose moiety Glucose moiety | |
| H-2' 7.04 d 2.0 H-5' 6.77 d 8.1 H-6' 6.92 dd 8.1, 2.0 H-α' 7.58 d 15.9 H-β' 6.27 d 15.9 Glucose moiety | |
| H-5' 6.77 d 8.1 H-6' 6.92 dd 8.1, 2.0 H-α' 7.58 d 15.9 H-β' 6.27 d 15.9 Glucose moiety | |
| H-6' 6.92 dd 8.1, 2.0 H-α' 7.58 d 15.9 H-β' 6.27 d 15.9 Glucose moiety $\frac{1}{2}$ $\frac{1}{2}$ $\frac{1}{2}$ | |
| H-α' 7.58 d 15.9 H-β' 6.27 d 15.9 Glucose moiety | |
| H-β' 6.27 d 15.9 Glucose moiety | |
| Glucose moiety | |
| | |
| H-1" 4.38 d 7.8 | |
| | |
| H-2" 3.45 m | |
| H-3" | |
| H-4" 4.89 t 9.5 | |
| H-5" 3.55 m | |
| H-6"a 3.68 m | |
| H-6"b 3.85 m | |
| Rhamnose moiety | |
| H-1" 5.17 d 1.5 | |
| H-2" 3.98 m | |



| H-3''' | 3.75 | m | - |
|--------|------|---|-----|
| H-4''' | 3.32 | t | 9.5 |
| H-5''' | 3.59 | m | |
| H-6''' | 1.09 | d | 6.2 |

Table 2: ¹H NMR Spectroscopic Data for **Cistanoside F**.

¹³C NMR (Carbon-13 NMR) Data



| Atom Number | Chemical Shift (δ, ppm) |
|-----------------|-------------------------|
| Aglycone | |
| C-1 | 131.4 |
| C-2 | 117.2 |
| C-3 | 146.0 |
| C-4 | 144.6 |
| C-5 | 116.8 |
| C-6 | 121.2 |
| C-α | 36.5 |
| С-β | 72.3 |
| Caffeoyl moiety | |
| C-1' | 127.6 |
| C-2' | 115.3 |
| C-3' | 146.8 |
| C-4' | 149.6 |
| C-5' | 116.2 |
| C-6' | 123.2 |
| C-α' | 148.5 |
| С-β' | 114.8 |
| C=O | 168.4 |
| Glucose moiety | |
| C-1" | 104.2 |
| C-2" | 76.4 |
| C-3" | 81.5 |



| C-4" | 70.8 |
|-----------------|-------|
| C-5" | 76.1 |
| C-6" | 62.4 |
| Rhamnose moiety | |
| C-1''' | 103.0 |
| C-2''' | 72.2 |
| C-3''' | 72.0 |
| C-4''' | 73.8 |
| C-5''' | 70.5 |
| C-6''' | 18.4 |

Table 3: ¹³C NMR Spectroscopic Data for **Cistanoside F**.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule based on their characteristic absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Functional Group Assignment |
|-------------------|---|
| ~3400 (broad) | O-H stretching (phenolic and alcoholic) |
| ~2920 | C-H stretching (aliphatic) |
| ~1690 | C=O stretching (α , β -unsaturated ester) |
| ~1605 | C=C stretching (aromatic ring) |
| ~1515 | C=C stretching (aromatic ring) |
| ~1280 | C-O stretching (ester) |
| ~1160 | C-O stretching (glycosidic bond) |
| ~1070 | C-O stretching (alcohols) |
| | |



Table 4: Characteristic IR Absorption Bands for Cistanoside F.

Experimental Protocols

The following sections detail the general methodologies used to obtain the spectroscopic data for **Cistanoside F** and related phenylethanoid glycosides.

Mass Spectrometry

High-resolution mass spectra are typically acquired using a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

- Sample Preparation: The purified compound is dissolved in a suitable solvent, such as methanol or acetonitrile, at a low concentration (e.g., 1-10 µg/mL).
- Instrumentation: A UPLC (Ultra-Performance Liquid Chromatography) system is often coupled to the Q-TOF mass spectrometer.
- Ionization Mode: ESI is used in negative ion mode to generate the [M-H]⁻ ion.
- Mass Analysis: Data is acquired over a mass range of m/z 100-1000.
- Fragmentation Analysis (MS/MS): Collision-induced dissociation (CID) is used to fragment the precursor ion to obtain structural information. The collision energy is varied to optimize fragmentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are recorded on high-field NMR spectrometers (e.g., 400, 500, or 600 MHz).

- Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent, such as methanol-d₄ (CD₃OD) or deuterium oxide (D₂O). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.
- ¹H NMR: Standard one-dimensional proton NMR spectra are acquired to determine chemical shifts, multiplicities, and coupling constants.



- ¹³C NMR: Proton-decoupled ¹³C NMR spectra are recorded to identify the chemical shifts of all carbon atoms.
- 2D NMR: To aid in the complete and unambiguous assignment of all proton and carbon signals, various two-dimensional NMR experiments are performed, including:
 - COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically over 2-3 bonds).

Infrared (IR) Spectroscopy

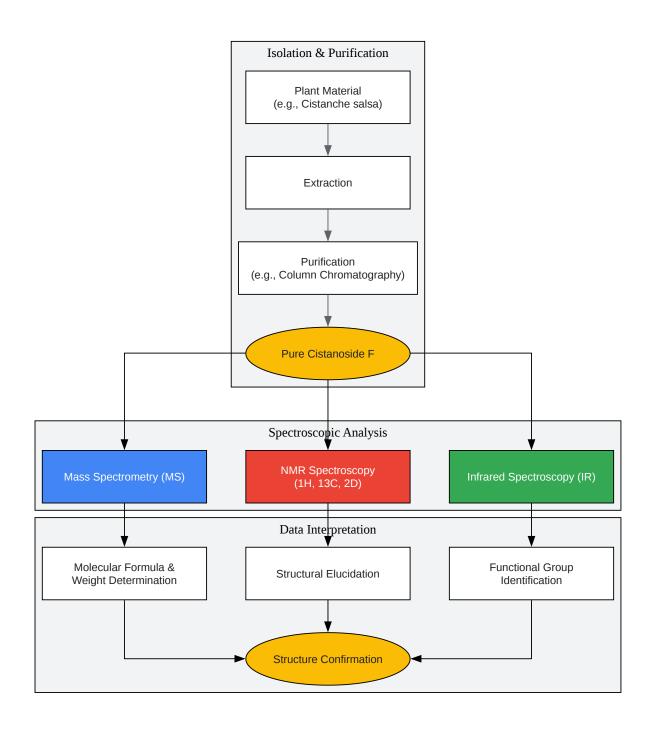
IR spectra are typically recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

- Sample Preparation: The sample is prepared as a KBr (potassium bromide) pellet. A small
 amount of the dried sample is finely ground with anhydrous KBr and pressed into a thin,
 transparent disk.
- Data Acquisition: The spectrum is recorded over the mid-infrared range, typically from 4000 to 400 cm⁻¹. The data is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of **Cistanoside F**.





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Caption: Workflow for the isolation and spectroscopic characterization of **Cistanoside F**.



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